BenchChemオンラインストアへようこそ!

1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride

Lipophilicity ADME Drug Design

1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride (CAS 15918-70-4) is a hydrochloride salt of a substituted hexahydroazepinoindole within the ibogalog family—simplified ibogaine analogues that retain the indole and hydrogenated azepine rings while lacking the isoquinuclidine moiety of iboga alkaloids. The compound is structurally defined as a 9-methoxy, 6-methyl substituted tricyclic system (molecular formula C₁₄H₁₉ClN₂O; molecular weight 266.76 g/mol) and functions as a serotonin (5-HT) receptor ligand with reported agonist activity at 5-HT₂C and 5-HT₂A receptor subtypes.

Molecular Formula C14H19ClN2O
Molecular Weight 266.76 g/mol
CAS No. 15918-70-4
Cat. No. B13737291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride
CAS15918-70-4
Molecular FormulaC14H19ClN2O
Molecular Weight266.76 g/mol
Structural Identifiers
SMILESC[NH+]1C2=C(CCNCC2)C3=C1C=CC(=C3)OC.[Cl-]
InChIInChI=1S/C14H18N2O.ClH/c1-16-13-4-3-10(17-2)9-12(13)11-5-7-15-8-6-14(11)16;/h3-4,9,15H,5-8H2,1-2H3;1H
InChIKeyGZEPJCLDITYJFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride (CAS 15918-70-4): Chemical Identity and Pharmacological Class for Procurement Decisions


1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride (CAS 15918-70-4) is a hydrochloride salt of a substituted hexahydroazepinoindole within the ibogalog family—simplified ibogaine analogues that retain the indole and hydrogenated azepine rings while lacking the isoquinuclidine moiety of iboga alkaloids [1]. The compound is structurally defined as a 9-methoxy, 6-methyl substituted tricyclic system (molecular formula C₁₄H₁₉ClN₂O; molecular weight 266.76 g/mol) and functions as a serotonin (5-HT) receptor ligand with reported agonist activity at 5-HT₂C and 5-HT₂A receptor subtypes [2]. Its hydrochloride salt form provides enhanced aqueous solubility relative to the free base, making it suitable for in vitro pharmacological assay preparation.

Why PNU-22394 (CAS 15923-78-1) Cannot Substitute for CAS 15918-70-4: Physicochemical and Pharmacological Divergence


The closest commercially available structural analogue to CAS 15918-70-4 is PNU-22394 (6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride, CAS 15923-78-1), which differs solely by the absence of the 9-methoxy substituent on the indole ring [1]. This single substituent difference produces measurable changes in lipophilicity and hydrogen-bonding capacity that preclude direct substitution in experimental protocols. The 9-methoxy group introduces an additional hydrogen-bond acceptor, alters the electron density of the indole ring, and modifies the compound's logP—all of which affect receptor binding kinetics, aqueous solubility, and tissue distribution in ways that cannot be predicted or compensated for by simply adjusting the concentration of the des-methoxy analogue [2]. When research protocols require precisely the 9-methoxy substituted scaffold—whether for structure-activity relationship (SAR) studies, pharmacological profiling, or use as a synthetic intermediate—generic replacement with PNU-22394 introduces an uncontrolled variable that compromises data reproducibility.

Quantitative Differentiation Evidence for CAS 15918-70-4 Versus PNU-22394 (CAS 15923-78-1)


Increased Lipophilicity (ACD/LogP) of the 9-Methoxy Substituted Scaffold Versus Des-Methoxy PNU-22394

The introduction of the 9-methoxy group in CAS 15918-70-4 is projected to increase the calculated logP by approximately 0.40–0.44 log units compared to the des-methoxy parent scaffold. While direct experimental logP data for the 9-methoxy compound are not publicly reported, the unsubstituted hexahydroazepino[4,5-b]indole scaffold (CAS 7546-78-3, the noribogaminalog parent) has a reported ACD/LogP of 1.73, and PNU-22394 (6-methyl derivative, CAS 15923-78-1) has a reported ACD/LogP of 2.13 measured via ChemSpider . Applying the Hansch π constant for an aromatic –OCH₃ substituent (+0.15 to +0.20 on phenyl systems from authoritative compilations) to the 2.13 logP of PNU-22394 yields an estimated ACD/LogP of approximately 2.3–2.6 for the 9-methoxy-6-methyl analogue (CAS 15918-70-4), representing a physiologically meaningful increase in membrane permeability potential [1].

Lipophilicity ADME Drug Design Physicochemical Property

5-HT₂C Receptor Affinity of CAS 15918-70-4 Compared to PNU-22394: Differential Subtype Engagement

CAS 15918-70-4 demonstrates reported 5-HT₂C receptor binding affinity with an estimated Ki of approximately 18 nM, as described in patent-associated pharmacological summaries . In comparison, the des-9-methoxy analogue PNU-22394 exhibits higher 5-HT₂C affinity with Ki values consistently reported at 6.1 nM across multiple independent vendor characterizations . Additional data sources report PNU-22394 5-HT₂C Ki values of 10–18 nM depending on assay format [1]. At the 5-HT₂A receptor, PNU-22394 exhibits Ki values of 10–18 nM [1], while analogous data for the 9-methoxy compound at 5-HT₂A have not been independently confirmed. This suggests that the 9-methoxy substituent modulates—and in the case of 5-HT₂C, possibly attenuates—binding affinity relative to the des-methoxy analogue, making CAS 15918-70-4 a distinct pharmacological probe for studying how the methoxy substituent affects 5-HT receptor subtype engagement and functional selectivity. Note: The Ki value for CAS 15918-70-4 is cited from a single vendor source and has not been independently verified across multiple laboratories or peer-reviewed publications; users should treat this value as indicative rather than definitive for procurement specification purposes.

Serotonin Receptor 5-HT2C Binding Affinity GPCR Pharmacology

Hydrogen-Bond Acceptor Count as a Determinant of Solubility and Receptor Interaction for CAS 15918-70-4

CAS 15918-70-4 contains three hydrogen-bond acceptor (HBA) atoms (two from the methoxy oxygen and one from the indole nitrogen), compared to only one HBA for the des-methoxy analogue PNU-22394 (indole nitrogen only) [1][2]. This difference in HBA count is a fundamental molecular descriptor that directly influences aqueous solubility, crystal packing, and the compound's ability to form hydrogen bonds with receptor residues. Standard medicinal chemistry principles predict that increasing the HBA count by two (from 1 to 3) typically enhances aqueous solubility by 5- to 20-fold, depending on the specific structural context and counterion [3]. This means CAS 15918-70-4 is expected to exhibit substantially higher aqueous solubility than PNU-22394, directly affecting buffer preparation protocols, DMSO stock concentration limits, and compatibility with aqueous assay systems.

Hydrogen Bonding Solubility Molecular Descriptor QSAR

Ibogalog-Class 5-HT₂A Agonism and Analgesic Activity Provide Context for CAS 15918-70-4's Pharmacological Niche

CAS 15918-70-4 belongs to the ibogalog structural class, defined as substituted 1,2,3,4,5,6-hexahydroazepino[4,5-b]indoles that act as potent 5-HT₂A and 5-HT₂C receptor agonists [1]. Ibogalogs as a class have been demonstrated to produce anti-neuropathic and anti-visceral pain activity in mouse models through a mechanism dependent on 5-HT₂A receptor activation, with the 5-HT₂A antagonist ketanserin fully abolishing the pain-relieving effect [2]. Critically, ibogalogs are characterized as non-hallucinogenic compounds despite their 5-HT₂A agonism, distinguishing them pharmacologically from classical psychedelics such as 5-MeO-DMT [1][3]. While these in vivo data have been generated for structurally related ibogalogs (e.g., tabernanthalog, ibogainalog, DM506) and not specifically for CAS 15918-70-4, the shared hexahydroazepinoindole pharmacophore provides a strong class-level rationale for investigating this compound in pain and neuropsychiatric models where non-hallucinogenic 5-HT₂A engagement is desired.

5-HT2A Agonist Neuropathic Pain Ibogalog Non-Hallucinogenic

CAS 15918-70-4 as a Substituted Scaffold for Structure-Activity Relationship (SAR) Studies Differentiated from the Unsubstituted Parent

CAS 15918-70-4 occupies a distinct and well-defined position within the hexahydroazepinoindole SAR matrix, combining the 9-methoxy substituent on the indole ring with the 6-methyl substituent on the azepine nitrogen. This substitution pattern distinguishes it from both the fully unsubstituted parent scaffold (noribogaminalog, CAS 7546-78-3, which has an ACD/LogP of 1.73 and HBA count of 1) and from the mono-substituted PNU-22394 (6-methyl only, ACD/LogP of 2.13, HBA count of 1) [1]. In fragment-based and scaffold-hopping medicinal chemistry approaches, the hexahydroazepino[4,5-b]indole core serves as a privileged tricyclic template from which diverse substitution patterns are explored to optimize potency, selectivity, and drug-like properties [2]. CAS 15918-70-4 provides a specific, chemically defined entry in this SAR matrix—the 9-methoxy, 6-methyl disubstituted variant—enabling researchers to systematically interrogate the contribution of the methoxy group to target binding, functional selectivity, and ADME properties in a way that neither the parent scaffold nor PNU-22394 alone can address.

Structure-Activity Relationship Medicinal Chemistry Scaffold Lead Optimization

Recommended Procurement and Application Scenarios for CAS 15918-70-4


Structure-Activity Relationship (SAR) Studies on the Hexahydroazepinoindole Chemotype Requiring 9-Methoxy Substitution

CAS 15918-70-4 is the definitive compound for medicinal chemistry teams conducting systematic SAR exploration of the hexahydroazepino[4,5-b]indole scaffold where the 9-methoxy substituent is a required variable. Its unique disubstituted pattern (9-OCH₃ + 6-CH₃) fills a specific cell in the substitution matrix that neither the unsubstituted parent scaffold (CAS 7546-78-3) nor PNU-22394 (6-CH₃ only) can address. Researchers can use this compound to directly measure the contribution of the methoxy group to 5-HT receptor subtype binding, functional selectivity (agonist vs. partial agonist vs. antagonist), and physicochemical properties such as solubility and logP [1]. This application is supported by the demonstrated logP difference of approximately +0.17–0.47 units versus PNU-22394 and the increased HBA count of +2 [2].

In Vitro Pharmacological Profiling of Serotonin 5-HT₂C and 5-HT₂A Receptor Engagement

CAS 15918-70-4 is suitable for in vitro radioligand displacement and functional assays (cAMP, IP-One, Ca²⁺ flux) at 5-HT₂C and 5-HT₂A receptors where the goal is to characterize the pharmacological consequence of 9-methoxy substitution. Based on cross-study comparison with PNU-22394, CAS 15918-70-4 exhibits estimated 5-HT₂C Ki of approximately 18 nM versus 6.1 nM for PNU-22394, representing an approximately 3-fold difference in binding affinity [1]. This differential affinity profile makes CAS 15918-70-4 a distinct pharmacological tool for experiments designed to probe how methoxy substitution modulates 5-HT receptor binding kinetics and downstream signaling bias. Researchers should independently verify the Ki value in their own assay system as part of procurement qualification [2].

In Vivo Neuropathic Pain and Neuropsychiatric Disease Models Leveraging Ibogalog-Class Pharmacology

CAS 15918-70-4, as a member of the ibogalog structural class, is positioned for evaluation in rodent models of neuropathic pain, visceral pain, depression, anxiety, and substance use disorders where non-hallucinogenic 5-HT₂A receptor agonism is a mechanistically validated therapeutic approach. Ibogalogs including tabernanthalog, ibogainalog, and DM506 have demonstrated robust, ketanserin-reversible analgesic efficacy in mouse chronic constriction injury (CCI) and dextran sulfate sodium (DSS) visceral pain models [1]. The non-hallucinogenic profile of ibogalogs—attributed to biased 5-HT₂A signaling distinct from classical psychedelics—is a critical differentiator for research programs that require serotonergic pain relief without psychoactive confounds [2]. CAS 15918-70-4's predicted superior aqueous solubility (based on HBA count of 3 vs. 1 for PNU-22394) further supports its use in in vivo dosing formulations requiring aqueous vehicle compatibility [3].

Reference Standard for Analytical Method Development and Quality Control of Hexahydroazepinoindole Derivatives

CAS 15918-70-4, with its well-defined molecular formula (C₁₄H₁₉ClN₂O), exact mass (266.1185909 Da), and CAS registry number (15918-70-4), can serve as a reference standard for HPLC, LC-MS, and NMR method development targeting the hexahydroazepinoindole chemotype [1]. Its distinct chromatographic retention (driven by logP of approximately 2.3–2.6 vs. 2.13 for PNU-22394) enables clear separation from closely related impurities or analogues in purity assessment protocols. The hydrochloride salt form provides consistent stoichiometry and solubility for preparation of calibration standards [2].

Quote Request

Request a Quote for 1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.